5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the amino and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to optimize product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and protein binding due to its unique structure.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the binding site .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 5-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide has unique substituents that enhance its binding affinity and specificity for certain molecular targets. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .
Properties
IUPAC Name |
5-amino-1-methyl-N,N-dipropylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-6-15(7-5-2)11(16)9-8-10(12)14(3)13-9/h8H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVUJBAPLJTMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=NN(C(=C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.